Tert-butyl (3-fluoropropyl)carbamate

Physicochemical Property Optimization Drug-Likeness Lipophilic Efficiency

Researchers synthesizing bifunctional probes face premature nucleophilic displacement with chloro/bromo/iodo analogs during multi-step sequences. Tert-butyl (3-fluoropropyl)carbamate (CAS 178181-51-6) provides an inert C-F linker resistant to substitution, with acid-labile Boc protection for selective late-stage amine unmasking. • 97% purity (HPLC), reducing cumulative impurity profiles across synthetic steps • LogP 1.87-0.27-0.66 log units lower than the 3-chloro analog-minimizing aggregation-based assay false positives • Uniquely ¹⁸F-compatible for PET tracer development; inaccessible to non-fluorinated congeners • Room temp storage; standard pack sizes from 10 mg to bulk custom available in stock

Molecular Formula C8H16FNO2
Molecular Weight 177.219
CAS No. 178181-51-6
Cat. No. B576012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-fluoropropyl)carbamate
CAS178181-51-6
SynonymsCarbamic acid, (3-fluoropropyl)-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC8H16FNO2
Molecular Weight177.219
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCF
InChIInChI=1S/C8H16FNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)
InChIKeyPWCMDZUAQPMAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl (3-Fluoropropyl)Carbamate Overview


Tert-butyl (3-fluoropropyl)carbamate (CAS: 178181-51-6), also named N-Boc-3-fluoropropylamine, is a primary N-Boc-protected amine featuring a terminal fluorine atom on a propyl spacer . With a molecular formula of C8H16FNO2 and a molecular weight of 177.22 g·mol⁻¹, this bifunctional compound integrates the acid-labile tert-butyloxycarbonyl (Boc) protecting group with a C3-fluorinated alkyl chain . Its design supports orthogonal chemical manipulation—the Boc group can be removed under mild acidic conditions (e.g., TFA or HCl), while the terminal C–F bond offers enhanced metabolic stability and tailored lipophilicity compared to non-fluorinated or haloalkyl counterparts [1][2]. Predicted physicochemical properties (TPSA 38.33, LogP 1.87, 5 rotatable bonds) position it as a moderately lipophilic, compact linker suitable for fragment-based drug discovery and radiotracer development .

Orthogonal Boc / C–F design supports multi-step synthesis workflows
Fluorinated C3 building block for fragment-based library design
¹⁸F-compatible motif for PET tracer prosthetic-group precursor studies

Why Halo Analogs Cannot Substitute This Building Block


Although a variety of N-Boc-3-substituted propylamines are commercially available—including the 3‑chloro, 3‑bromo, and 3‑iodo variants—these analogs differ fundamentally in their physicochemical and reactivity profiles, which directly impact downstream synthetic utility [1]. The C–F bond in the target compound provides a unique combination of high bond strength (rendering fluoride a poor leaving group and thus preventing undesired nucleophilic displacement during synthesis) and moderate electron-withdrawing inductive effect that modulates amine basicity and metabolic vulnerability [2]. In contrast, the corresponding chloro (CAS 116861-31-5), bromo (CAS 83948-53-2), and iodo (CAS 167479-01-8) derivatives display increasing logP values and possess reactive C–halogen bonds prone to premature substitution, limiting their compatibility in multi-step synthetic sequences where orthogonal reactivity is required . Furthermore, the distinctive ¹⁸F-labeling compatibility of the 3-fluoropropyl motif makes this compound a privileged precursor for PET radiotracer development, a role that non-fluorinated congeners cannot fulfill [3].

C–F bond stability differs
The C–F bond resists nucleophilic displacement; chloro, bromo, and iodo analogs may undergo premature substitution during multi-step synthesis.
¹⁸F-labeling compatibility is unique
The fluoropropyl motif enables direct PET tracer precursor workflows; non-fluorinated congeners cannot support ¹⁸F-radiosynthetic pathways.
Physicochemical profile may shift
Lipophilicity and partition behavior differ across halo analogs; assay and solubility profiles may not transfer directly.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage over Halo Analogs

The predicted logP of tert-butyl (3-fluoropropyl)carbamate is 1.87 . This value is 0.27 log units lower than that of tert-butyl (3-chloropropyl)carbamate (logP 2.14) and 0.66 log units lower than that of tert-butyl (3-chloropropyl)carbamate computed by Molbase (logP 2.53) [1]. In fragment-based drug design, a reduction of ~0.3–0.7 log units can translate into significantly improved aqueous solubility and reduced phospholipidosis risk, while maintaining sufficient membrane permeability.

Lipophilicity vs. chloro analog
Cross-study reported
ΔlogP −0.27 to −0.66 (fluorinated compound less lipophilic)
Reported lower lipophilicity context
May support solubility and binding screening
Physicochemical Property Optimization Drug-Likeness Lipophilic Efficiency

CNS Permeability Profile vs. Chloro Analog

Topological Polar Surface Area (TPSA) is a key descriptor for predicting passive brain penetration, with a threshold of < 90 Ų typically required but values < 60–70 Ų favored for optimal CNS exposure. tert-Butyl (3-fluoropropyl)carbamate exhibits a TPSA of 38.33 Ų . This is higher than N,N-dialkylated variants such as tert-butyl tert-butyl(3-chloropropyl)carbamate (TPSA = 29.54 Ų) , but identical to the mono-alkylated tert-butyl (3-chloropropyl)carbamate (TPSA 38.33) [1].

CNS permeability context
Cross-study reported
TPSA 38.33 Ų; within favorable range for CNS penetration
Reported CNS penetration screening context
ΔTPSA +8.79 vs. N,N-di-tert-butyl variant
Blood-Brain Barrier Permeability CNS Drug Design Topological Polar Surface Area

Fluoroalkyl Chain Length and Lipophilicity

Extending the fluoroalkyl chain from ethyl to propyl increases lipophilicity in a predictable manner. tert-Butyl (3-fluoropropyl)carbamate (C3 chain, logP 1.87) is more lipophilic than its shorter-chain analog tert-butyl (2-fluoroethyl)carbamate (C2 chain, CAS 178181-52-7; logP = 1.07 from Fluorochem or 1.48 from ChemScene ). This incremental logP increase of 0.39–0.80 units provides a tunable parameter for medicinal chemists optimizing linker length in bifunctional molecules.

Chain-length lipophilicity
Data to verify
ΔlogP +0.39 to +0.80 vs. C2 fluoroethyl
Supports linker tunability review
Vendor-computed values; verify experimentally
Fluoroalkyl Chain Optimization Structure-Property Relationship Methylene Spacer Effect

PET Radiochemistry: 18F-Prosthetic Group Precursor

The 3-fluoropropyl motif is a widely validated prosthetic group in Positron Emission Tomography (PET) radiochemistry. In a representative radiosynthesis of 18F-MFP3, an N-Boc-protected amine precursor underwent 18F-fluorination followed by acidolytic Boc deprotection to yield the final radiotracer with 15% decay-corrected yield [1]. While this specific study employed a structurally complex precursor, tert-butyl (3-fluoropropyl)carbamate serves as the fundamental building block for preparing such precursors via elaboration at the amine terminus after Boc deprotection. This radiosynthetic pathway is inaccessible to chloro or bromo analogs, which cannot be directly converted to 18F-labeled products via nucleophilic substitution without intermediate conversion.

PET radiosynthesis context
Reported context
¹⁸F-MFP3 precursor pathway; Boc-protected fluoropropylamine scaffold
Supports radiotracer development workflow
Reported 15% d.c. yield in 2.5 h radiosynthesis
18F-Radiochemistry PET Tracer Synthesis Prosthetic Group Radiolabeling

Commercial Purity Advantage over Halo Analogs

The target compound is routinely supplied at 97% purity by major vendors (Sigma-Aldrich/AchemBlock, Moldb) , whereas the most common commercial grades for the 3‑chloro and 3‑iodo analogs are 95–96% . This 2% absolute purity difference, while modest, can be significant in multi-step syntheses where cumulative impurity profiles affect overall yield and purification burden.

Purity specification
Specification review
97% vs. 95% (halo analogs)
Reported purity-tier difference
Lot attribute; verify per batch
Chemical Procurement Building Block Quality Analytical Specification

Key Application Scenarios


Balanced Lipophilicity in Fragment Libraries

With a logP of 1.87 and TPSA of 38.33 Ų, this compound occupies an optimal physicochemical space for fragment screening libraries . Its lipophilicity is 0.27–0.66 log units lower than the 3‑chloro analog, translating into higher aqueous solubility and reduced risk of aggregation-based false positives in biochemical assays [1]. Medicinal chemistry teams building fluorinated fragment collections should prioritize this building block to maintain lipophilic efficiency (LipE) within the desirable fragment-like range.

Synthesis of 18F-Prosthetic Groups

The Boc-protected 3-fluoropropylamine scaffold is a direct precursor for preparing 3-fluoropropyl prosthetic groups used in 18F-click chemistry and direct fluorination approaches [2]. Following Boc deprotection, the free amine can be elaborated into activated esters, isothiocyanates, or maleimides for bioconjugation to peptides and proteins. This pathway is uniquely enabled by the fluorine atom, which can be isotopically substituted with 18F in the final radiosynthetic step or incorporated early in the cold synthesis [3].

Kinase/GPCR Probe Linker Optimization

In the synthesis of bifunctional kinase inhibitors or GPCR ligands, the 3-fluoropropyl chain serves as an inert linker that resists nucleophilic displacement (unlike chloro/bromo/iodo analogs) while providing a defined spatial separation between pharmacophoric elements [4]. The Boc group allows selective amine unmasking for late-stage diversification, enabling parallel SAR exploration without risking linker degradation.

Metabolic Stability-Enhanced Chemical Probes

The terminal C–F bond confers resistance to cytochrome P450-mediated oxidative metabolism compared to non-fluorinated propyl chains, a property well-documented for fluoroalkyl motifs in medicinal chemistry [5]. When this building block is incorporated into chemical probes intended for cellular or in vivo studies, the fluorinated linker reduces metabolic clearance at the linker site, improving probe half-life without altering target engagement.

Application
Selection Property
Validation Focus
Fragment library design
Lipophilicity and TPSA balance
Solubility and aggregation screening
¹⁸F-PET tracer development
Boc-protected fluoropropyl scaffold
Radiosynthetic pathway validation
Bifunctional linker synthesis
Inert C–F linker stability
Orthogonal deprotection compatibility
Metabolic stability studies
Fluorinated alkyl chain
CYP-mediated oxidation resistance context
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